![molecular formula C9H11N5O4 B12395711 1-[(2R,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395711.png)
1-[(2R,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2R,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione is a synthetic nucleoside analog
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrimidine derivative.
Azidomethylation: Introduction of the azidomethyl group is achieved through a nucleophilic substitution reaction using azidomethyl reagents.
Hydroxylation: The hydroxyl group is introduced via selective oxidation or hydroxylation reactions.
Cyclization: The final step involves cyclization to form the oxolan ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yielding reagents, and efficient purification techniques to ensure the compound’s purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2R,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or other nucleophiles.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
1-[(2R,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Incorporated into DNA or RNA for studying nucleic acid interactions and functions.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of diagnostic tools and molecular probes.
Mecanismo De Acción
The mechanism of action of 1-[(2R,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into nucleic acids. Once incorporated, it can interfere with nucleic acid synthesis and function, leading to the inhibition of viral replication or cancer cell proliferation. The azido group can also participate in click chemistry reactions, making it useful for labeling and tracking biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
5-(azidomethyl)-2′-deoxyuridine: Another nucleoside analog with similar structural features.
1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione: A related compound with an iodine atom instead of a hydrogen atom.
Uniqueness
1-[(2R,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione is unique due to its specific azidomethyl and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in click chemistry reactions makes it particularly valuable for bioconjugation and molecular labeling applications.
Propiedades
Fórmula molecular |
C9H11N5O4 |
|---|---|
Peso molecular |
253.22 g/mol |
Nombre IUPAC |
1-[(2R,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11N5O4/c10-13-11-4-6-5(15)3-8(18-6)14-2-1-7(16)12-9(14)17/h1-2,5-6,8,15H,3-4H2,(H,12,16,17)/t5?,6-,8-/m1/s1 |
Clave InChI |
VAGBIQTXMSHWJX-KYVYOHOSSA-N |
SMILES isomérico |
C1[C@@H](O[C@@H](C1O)CN=[N+]=[N-])N2C=CC(=O)NC2=O |
SMILES canónico |
C1C(C(OC1N2C=CC(=O)NC2=O)CN=[N+]=[N-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





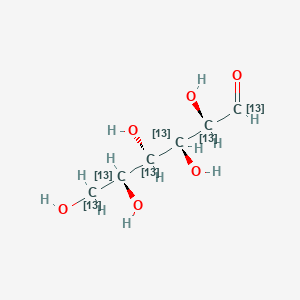
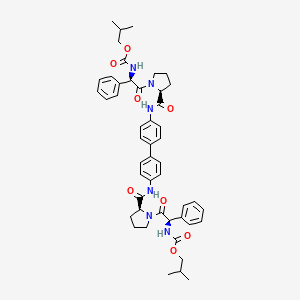

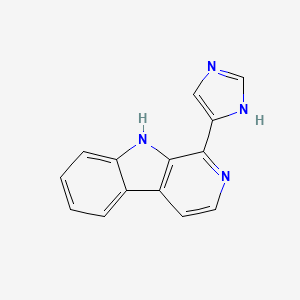
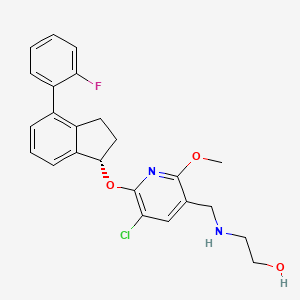
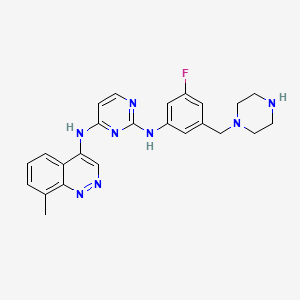
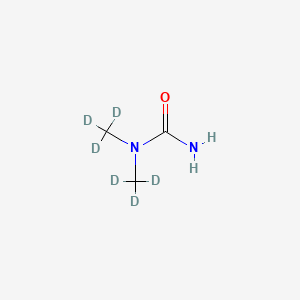
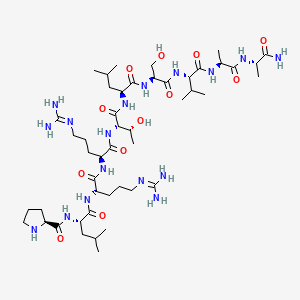
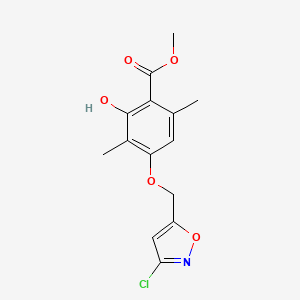
![copper;6-amino-2-[[2-[(2-aminoacetyl)amino]-3-imidazol-1-id-4-ylpropanoyl]amino]hexanoate;[1-[(5-amino-1-carboxypentyl)amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]-(2-azanidylacetyl)azanide](/img/structure/B12395684.png)
![6-amino-9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B12395704.png)
